What is the chemical structure of Desethyl methyl etodolac
What is the chemical structure of Desethyl methyl etodolac
An In-depth Technical Guide to the Chemical Structure and Analysis of Desethyl Methyl Etodolac
Introduction
Desethyl methyl etodolac, a critical process-related impurity and analogue of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, serves as a focal point for analytical chemists and formulation scientists in the pharmaceutical industry. While not intended for therapeutic use, its presence in Etodolac active pharmaceutical ingredients (APIs) must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product. Its structural similarity to Etodolac presents a unique analytical challenge, necessitating the development of highly specific and validated separation methods.
This technical guide offers a comprehensive exploration of Desethyl methyl etodolac, designed for researchers, scientists, and drug development professionals. It delves into the molecule's core chemical structure, stereochemistry, and physicochemical properties. Furthermore, it provides expert insight into its likely synthetic origin as a process impurity and outlines the detailed analytical methodologies required for its identification and quantification, thereby underscoring its importance in the quality control of Etodolac.
Part 1: Molecular Structure and Chemical Identity
A precise understanding of the molecular structure is the foundation of all further analytical and toxicological assessment.
Nomenclature and Identification
The compound is identified by several names and chemical identifiers, which are crucial for accurate documentation and database searches.
-
IUPAC Name : 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[1][2]
-
Common Synonyms : 1-Methyl etodolac, Desmethyl etodolac, USP Etodolac Related Compound A.[1][3]
-
CAS Numbers :
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₃ | [1][4] |
| Molecular Weight | 273.33 g/mol | [1] |
| Accurate Mass | 273.1365 Da | [2][3] |
| Canonical SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | [1] |
| InChI | InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | [2] |
| InChIKey | FCSFORLYLNCXPD-UHFFFAOYSA-N |[1] |
Core Chemical Structure
Desethyl methyl etodolac is built upon a tricyclic pyrano[3,4-b]indole scaffold. This core is substituted at key positions that define its identity:
-
An ethyl group at the C8 position of the indole ring.
-
A methyl group at the C1 position of the pyran ring.
-
An acetic acid moiety , also attached to the C1 position.
The C1 carbon is a quaternary chiral center, a feature central to the molecule's stereochemistry.
Caption: 2D structure of Desethyl methyl etodolac.
Stereochemistry
The presence of a single stereocenter at the C1 position means Desethyl methyl etodolac exists as a pair of enantiomers: the (+)-(S)- and (-)-(R)-forms. In most contexts related to pharmaceutical quality control, it is managed as a racemic mixture. However, the availability of individual enantiomers as reference standards allows for stereospecific analytical methods if required.[3][5] The parent drug, Etodolac, is also administered as a racemate, but only the (S)-enantiomer is pharmacologically active as a COX inhibitor.[6]
Structural Relationship to Etodolac
The defining structural difference between Desethyl methyl etodolac and its parent drug, Etodolac, is the substitution at the C1 position of the pyran ring. Desethyl methyl etodolac possesses a methyl group , whereas Etodolac has an ethyl group at this same position.[1][6] This seemingly minor variation is significant, as it alters the molecule's polarity, size, and potential interactions with chromatographic stationary phases and biological targets.
Caption: Key structural difference at the C1 position.
Part 2: Physicochemical and Analytical Properties
The physical and chemical characteristics of Desethyl methyl etodolac dictate its behavior in analytical systems.
Physicochemical Data
While extensive experimental data is limited, predicted values provide useful estimates for method development.
Table 2: Physicochemical Properties
| Property | Value | Note | Source(s) |
|---|---|---|---|
| XLogP3 | 2.3 | Predicted Lipophilicity | [1] |
| Predicted CCS ([M+H]⁺) | 162.7 Ų | Predicted Collision Cross Section | [2] |
| Predicted CCS ([M-H]⁻) | 165.2 Ų | Predicted Collision Cross Section | [2] |
| Solubility | N/A | Expected to be practically insoluble in water and freely soluble in organic solvents like acetone, methanol, and acetonitrile, similar to Etodolac. |[7] |
Expected Spectroscopic Profile
Based on its chemical structure, the following spectroscopic features can be anticipated, which are vital for structural confirmation.
-
¹H NMR : Key signals would include a singlet for the C1-methyl group, complex multiplets for the aromatic protons on the indole ring, characteristic quartet and triplet patterns for the C8-ethyl group, and distinct signals for the diastereotopic protons of the methylene groups in the pyran ring and acetic acid side chain.
-
¹³C NMR : Approximately 16 distinct carbon signals would be expected. Notable signals would include the carboxylic acid carbon (~175-180 ppm), the quaternary C1 carbon, and multiple signals in the aromatic region (110-140 ppm).
-
Mass Spectrometry : High-resolution mass spectrometry would confirm the elemental composition. Expected adducts in positive ion mode would be [M+H]⁺ at m/z 274.1438 and [M+Na]⁺ at m/z 296.1257. In negative ion mode, [M-H]⁻ would appear at m/z 272.1292.[2]
Part 3: Synthesis and Formation
Desethyl methyl etodolac is not synthesized for therapeutic purposes but arises as a process-related impurity during the manufacture of Etodolac.
Plausible Synthetic Pathway and Origin
The synthesis of Etodolac typically involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, followed by hydrolysis.[8][9] The most probable origin of Desethyl methyl etodolac is the presence of methyl 3-oxobutanoate as a contaminant in the methyl 3-oxopentanoate starting material. This contaminant would react with 7-ethyltryptophol in a parallel reaction pathway to yield the impurity.
This insight underscores a critical control point in the manufacturing process of Etodolac: ensuring the purity of the ketoester starting material is paramount to minimizing the final concentration of Desethyl methyl etodolac in the API.
Caption: Synthetic origin of Desethyl methyl etodolac as a process impurity.
Part 4: Analytical Methodologies
The primary role of pure Desethyl methyl etodolac is as a reference standard for the development, validation, and execution of quality control analytical methods.[5][10]
Role as a Reference Standard
As a certified reference material, it is indispensable for:
-
Peak Identification : Confirming the identity of the impurity peak in a chromatogram by comparing its retention time to that of the standard.
-
Method Validation : Establishing the specificity of the analytical method to ensure it can separate the impurity from the main component and other related substances.
-
Quantification : Creating calibration curves to accurately determine the concentration of the impurity in batches of Etodolac API.
Example Chromatographic Separation Protocol (HPLC)
The following protocol is a representative example based on pharmacopeial guidelines for the analysis of Etodolac and its related compounds.[11] The key is to achieve baseline separation between the slightly more polar Desethyl methyl etodolac and the main Etodolac peak.
Experimental Protocol: HPLC Analysis
-
Standard Preparation :
-
Accurately weigh and dissolve Desethyl methyl etodolac reference standard in the mobile phase diluent (e.g., acetonitrile) to a known concentration (e.g., 1.0 µg/mL).
-
Prepare a system suitability solution containing both Etodolac and Desethyl methyl etodolac to verify resolution.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the Etodolac API sample in the diluent to a higher concentration (e.g., 1.0 mg/mL).
-
-
Chromatographic Conditions :
-
Inject equal volumes (e.g., 5-10 µL) of the standard and sample solutions into the HPLC system.
-
Run the analysis according to the parameters outlined in Table 3.
-
-
Data Analysis :
-
Identify the Desethyl methyl etodolac peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Calculate the percentage of the impurity in the sample using the peak area response and the known concentration of the standard.
-
Table 3: Example HPLC Method Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 mm x 150 mm, 3.5 µm | Provides excellent retention and separation for the moderately non-polar analytes. |
| Mobile Phase A | 0.77 g/L Ammonium Acetate in Water | Buffered aqueous phase for reproducible chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes. |
| Gradient | Time-based gradient from low to high %B | Necessary to resolve closely eluting peaks and clean the column effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 275 nm | Wavelength of high absorbance for the indole chromophore. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Relative Retention Time (RRT) | ~0.85 (relative to Etodolac) | The impurity is expected to elute slightly earlier than Etodolac due to its lower lipophilicity (methyl vs. ethyl group).[11] |
Conclusion
Desethyl methyl etodolac, while a minor structural variant of Etodolac, plays a major role in the landscape of pharmaceutical quality and safety. Its identity is defined by the methyl group at its C1 chiral center, a feature that distinguishes it from the parent drug. Understanding its structure, physicochemical properties, and likely synthetic origin from starting material contamination is crucial for process chemists aiming to control its formation. For analytical scientists, purified Desethyl methyl etodolac is an essential tool—a reference standard that enables the validation of robust analytical methods to ensure that every batch of Etodolac meets the stringent purity requirements for patient use.
References
-
PubChem. Desethyl methyl etodolac. National Center for Biotechnology Information. [Link]
-
PubChemLite. Desethyl methyl etodolac (C16H19NO3). [Link]
-
PubChem. Desethyl methyl etodolac Substance Record. National Center for Biotechnology Information. [Link]
-
Trungtamthuoc.com. Etodolac USP 2025. [Link]
-
PubChem. Etodolac. National Center for Biotechnology Information. [Link]
-
JETIR. A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research. [Link]
-
Axios Research. (+)-Desethyl Methyl Etodolac. [Link]
-
Wikipedia. Etodolac. [Link]
-
ResearchGate. Synthesis of etodolac. [Link]
-
PMC. Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. PubMed Central. [Link]
-
PubMed. Etodolac clinical pharmacokinetics. [Link]
-
MDPI. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. [Link]
-
IOSR Journal. An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]
-
Pharmapproach.com. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
-
MDPI. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. [Link]
Sources
- 1. Desethyl methyl etodolac | C16H19NO3 | CID 59457769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 109518-47-0 (C16H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. (-)-Desethyl Methyl Etodolac | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. (+)-Desethyl Methyl Etodolac - CAS - 109518-49-2 | Axios Research [axios-research.com]
- 6. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 8. jetir.org [jetir.org]
- 9. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. (+)-Desethyl Methyl Etodolac - SRIRAMCHEM [sriramchem.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
